(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC14944538
Molecular Formula: C18H13N3O3S3
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N3O3S3 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C18H13N3O3S3/c1-25-18-20-19-17(27-18)21-13(10-6-3-2-4-7-10)12(15(23)16(21)24)14(22)11-8-5-9-26-11/h2-9,13,23H,1H3 |
| Standard InChI Key | WHPLRZOLEVFCFE-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
The compound features a central pyrrolidine-2,3-dione core, a five-membered lactam ring with two ketone groups at positions 2 and 3. Key substituents include:
-
A (4E)-4-[hydroxy(thiophen-2-yl)methylidene] group at position 4, introducing a conjugated double bond in the E configuration and a thiophene ring.
-
A 1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl] group at position 1, incorporating a sulfur-containing thiadiazole ring.
-
A 5-phenyl group at position 5, contributing aromaticity and potential hydrophobic interactions .
Molecular Formula:
Molecular Weight: 444.54 g/mol
SMILES Notation:
O=C1N(C2=NN=C(S2)SC)C3(C(=O)C(=C(O)c4cccs4)C3)C1)c5ccccc5
The presence of multiple heteroatoms (N, S, O) and conjugated systems suggests significant electronic delocalization, which may influence reactivity and biological activity .
Synthesis and Characterization
Spectroscopic Characterization
Hypothetical spectral data, inferred from structurally related compounds, include:
-
IR Spectroscopy: Strong absorptions at ~1750 cm (C=O stretch) and ~3200 cm (O-H stretch).
-
H NMR:
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume